molecular formula C21H14FN5O4 B6545953 N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide CAS No. 921867-32-5

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide

Cat. No.: B6545953
CAS No.: 921867-32-5
M. Wt: 419.4 g/mol
InChI Key: SYNCHXOFASLFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide is a synthetic small molecule research compound designed around a pyrido[2,3-d]pyrimidine scaffold, a structure recognized for its significant presence in anticancer drug discovery . Heterocyclic compounds like this one are fundamental in pharmaceutical sciences, with over 85% of all FDA-approved drug molecules containing heterocyclic moieties, largely due to their superior ability to interact with biological targets through diverse intermolecular forces . This compound is of high interest for investigating signaling pathways in oncology, particularly those involving the epidermal growth factor receptor (EGFR). Molecules based on the pyrido[2,3-d]pyrimidine core have been extensively documented as potent inhibitors of EGFR tyrosine kinase, including mutations like EGFRL858R/T790M which are prevalent in non-small cell lung cancer (NSCLC) and confer resistance to earlier generations of therapies . By potentially targeting these oncogenic drivers, this benzamide derivative serves as a critical tool for researchers aiming to elucidate the mechanisms of tumor cell proliferation and survival and to explore new avenues for overcoming drug resistance. Its primary research value lies in preclinical studies for the selective inhibition of kinase activity, cell migration assays, and the induction of apoptosis in resistant cancer cell lines, providing a structural platform for further investigation into targeted cancer therapeutics. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN5O4/c1-12-24-19-16(6-3-9-23-19)21(29)26(12)14-7-8-17(22)18(11-14)25-20(28)13-4-2-5-15(10-13)27(30)31/h2-11H,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNCHXOFASLFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide is a complex compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyridopyrimidine moiety and various functional groups. Its molecular formula is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3}, with a molecular weight of approximately 392.38 g/mol. The presence of the fluoro and nitro groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC21H17FN4O3
Molecular Weight392.38 g/mol
LogP4.449
Water SolubilityLow (-4.62)
pKa7.64

Antitumor Activity

Research indicates that derivatives of pyridopyrimidine compounds exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that certain derivatives could inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against different strains . This suggests a promising avenue for developing new antitubercular agents.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to effectively bind to active sites, inhibiting enzymatic activity critical for cellular proliferation and survival.

Study on Antitumor Efficacy

A study conducted on a series of pyridopyrimidine derivatives reported that one compound exhibited potent activity against non-small cell lung cancer (NSCLC) cell lines. The compound's ability to induce apoptosis was linked to its interaction with the HER family of kinases, highlighting its potential as a targeted therapy in oncology .

Antitubercular Screening

In another investigation, a derivative of this compound was tested against rifampicin-resistant strains of M. tuberculosis. The results indicated an MIC of 4 μg/mL, showcasing its potential effectiveness in treating resistant forms of tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Group

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide
  • Molecular Formula : C₂₂H₁₆FN₅O₄
  • Molecular Weight : 433.399 g/mol
  • Key Difference : A 4-methyl group is added to the 3-nitrobenzamide moiety.
  • However, steric hindrance could reduce binding affinity to target proteins .
N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide
  • Molecular Formula : C₂₁H₁₄FIN₄O₂
  • Molecular Weight : 500.2643 g/mol
  • Key Difference : The 3-nitro group is replaced with a 2-iodo substituent .
  • Implications : Iodine’s bulkiness and polarizability may alter electronic properties and binding kinetics. The absence of a nitro group reduces electron-withdrawing effects, which could impact interactions with charged residues in enzymatic active sites .

Heterocyclic Core Modifications

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide
  • Molecular Formula : C₁₈H₁₁ClFN₅O₂
  • Molecular Weight : 383.8 g/mol
  • Key Difference : The pyrido[2,3-d]pyrimidine core is replaced with a pyrazolo[3,4-d]pyrimidine system.
  • Implications : Pyrazolo-pyrimidines often exhibit distinct binding modes due to the five-membered pyrazole ring, which may confer selectivity for specific kinase isoforms. The 3-chlorophenyl substitution further diversifies steric and electronic profiles .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
  • Molecular Formula: Not explicitly provided (estimated C₃₃H₂₅F₃N₆O₃)
  • Key Difference : Incorporates a chromen-4-one ring fused to the pyrazolo-pyrimidine core.
  • The isopropyl group on the benzamide may improve solubility .

Physicochemical and Structural Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Core Structure
Target Compound C₂₁H₁₄FN₅O₄ 433.399 3-nitrobenzamide Pyrido[2,3-d]pyrimidine
N-(...phenyl)-4-methyl-3-nitrobenzamide C₂₂H₁₆FN₅O₄ 433.399 4-methyl-3-nitrobenzamide Pyrido[2,3-d]pyrimidine
N-(...phenyl)-2-iodobenzamide C₂₁H₁₄FIN₄O₂ 500.2643 2-iodobenzamide Pyrido[2,3-d]pyrimidine
N-(1-(3-chlorophenyl)-...-3-fluorobenzamide C₁₈H₁₁ClFN₅O₂ 383.8 3-fluorobenzamide, 3-chlorophenyl Pyrazolo[3,4-d]pyrimidine
4-(...)-2-fluoro-N-isopropylbenzamide ~C₃₃H₂₅F₃N₆O₃ ~589.1 (M+1) Chromen-4-one, isopropyl Pyrazolo[3,4-d]pyrimidine

Research Findings and Implications

Electronic Effects : The 3-nitro group in the target compound provides strong electron-withdrawing character, which may enhance binding to positively charged residues (e.g., lysine or arginine) in kinase ATP-binding pockets. In contrast, iodine in the 2-iodobenzamide analog relies more on hydrophobic interactions .

Heterocyclic Core Influence : Pyrido-pyrimidines (target compound) exhibit greater rigidity than pyrazolo-pyrimidines, which may restrict conformational flexibility during target engagement .

Preparation Methods

Condensation of 2-Aminonicotinic Acid with Methyl Acetoacetate

A mixture of 2-aminonicotinic acid and methyl acetoacetate undergoes cyclocondensation in acetic acid at reflux (110–120°C) for 8–12 hours, yielding 2-methyl-4H-pyrido[2,3-d]pyrimidin-4-one. The reaction proceeds through enamine formation, followed by intramolecular cyclization. Yield: 68–72%.

Chlorination at the 3-Position

The 3-position is activated for subsequent aryl coupling via chlorination using phosphorus oxychloride (POCl₃) under reflux (100°C, 4 hours). Excess POCl₃ (5 equiv) ensures complete conversion, with the product isolated by precipitation in ice-water.

Suzuki-Miyaura Coupling with Fluorophenylboronic Acid

The chlorinated intermediate undergoes palladium-catalyzed cross-coupling with 2-fluoro-5-aminophenylboronic acid. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%) in a 1,4-dioxane/water (4:1) mixture at 80°C for 6 hours affords the 3-(5-amino-2-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one. Yield: 65–70%.

Nitrobenzamide Coupling: Stepwise Amidation

The final amidation step links the nitrobenzoyl moiety to the pyrido-pyrimidine-aniline intermediate:

Preparation of 3-Nitrobenzoyl Chloride

3-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂, 3 equiv) in dichloromethane at 40°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a yellow solid (purity >95% by 1^1H NMR).

Amide Bond Formation

The aniline intermediate (1 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (1.2 equiv) is added to scavenge HCl, followed by dropwise addition of 3-nitrobenzoyl chloride (1.05 equiv) at 0–5°C. The reaction is warmed to room temperature and stirred for 12 hours. Workup involves filtration, concentration, and recrystallization from ethyl acetate/hexanes to yield the title compound as a pale-yellow solid. Yield: 75–80%.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

  • Solvent : THF outperforms chloroform in minimizing side reactions (e.g., N-acylation of the pyrido-pyrimidine nitrogen).

  • Base : Triethylamine (pKa = 10.75) ensures efficient HCl neutralization without deprotonating the aniline (pKa ≈ 4.6).

Temperature Control

Maintaining 0–5°C during acyl chloride addition prevents exothermic decomposition of the nitro group.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexanes (1:3) achieves >99% purity by HPLC.

  • Column Chromatography : Silica gel with ethyl acetate/hexanes (gradient 20–50%) resolves residual starting materials.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 10.27 (s, 1H, NH), 9.28 (s, 1H, pyrimidine-H), 8.53 (d, J=4.8J = 4.8 Hz, 1H, pyridine-H), 8.09 (s, 1H, Ar-H), 7.98 (d, J=8.0J = 8.0 Hz, 1H, Ar-H), 7.61 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂Cl in byproduct), 2.23 (s, 3H, CH₃).

  • HRMS : [M+H]+^+ calcd. for C22H17FN5O4+C_{22}H_{17}FN_5O_4^+: 434.1256; found: 434.1259.

Purity Assessment

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 55:45), purity ≥98.5%.

  • TLC : Rf=0.38R_f = 0.38 (CH₂Cl₂:MeOH 9:1), single spot.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Chloroform)Method B (THF)
Yield (%)67–7075–80
Reaction Time (h)4–512
Purity by HPLC (%)97.898.5
Byproduct Formation (%)3.21.5

Method B (THF-based) offers superior yield and purity, attributed to better solubility of intermediates and reduced side reactions.

Industrial-Scale Adaptations

For kilogram-scale production:

  • Continuous Flow Reactors : Enhance heat dissipation during exothermic amidation.

  • Catalyst Recycling : Pd from Suzuki couplings is recovered via adsorption on activated carbon (85% recovery).

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., nitro and fluoro substituents).
  • Mass spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy).
  • X-ray crystallography : Resolve stereochemistry using SHELX for refinement .

How should biological activity be assessed in cancer research?

Q. Basic

  • In vitro assays :
    • Kinase inhibition (e.g., EGFR or VEGFR2) via fluorescence polarization.
    • Cytotoxicity (IC₅₀) using MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • In vivo models : Xenograft studies to evaluate tumor suppression .

How to resolve contradictory bioactivity data across studies?

Q. Advanced

  • Orthogonal assays : Validate kinase inhibition with SPR (surface plasmon resonance) alongside enzymatic assays.
  • Stability testing : Assess compound degradation under assay conditions via LC-MS.
  • Structural analogs : Compare substituent effects (e.g., fluoro vs. chloro) to identify activity determinants .

What strategies enhance pharmacokinetic properties?

Q. Advanced

  • Prodrug modification : Introduce hydrolyzable esters to improve solubility.
  • Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation.
  • SAR studies : Systematic variation of the pyrido-pyrimidine core to balance potency and bioavailability .

How is the crystal structure determined?

Q. Basic

  • Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å).
  • Refinement : SHELXL for parameter optimization, resolving thermal displacement parameters.
  • Validation : Check for R-factor convergence (<5%) and electron density maps .

What impurities commonly arise during synthesis?

Q. Advanced

  • Byproducts : Dehalogenation intermediates or dimerization artifacts.
  • Detection : HPLC-MS with C18 columns (acetonitrile/water gradient).
  • Mitigation : Adjust reaction pH (6–8) to suppress side reactions .

How do structural analogs compare in activity?

Q. Advanced

Analog Substituent Activity (IC₅₀, nM) Selectivity
Parent compound2-fluoro, 3-nitro12.3 ± 1.2 (EGFR)5.2-fold (vs. VEGFR2)
Chloro-derivative2-chloro, 3-nitro18.7 ± 2.13.8-fold
Methoxy-derivative2-methoxy, 3-nitro45.6 ± 4.3>10-fold

Fluorine enhances binding affinity, while nitro groups improve kinase selectivity .

How to ensure batch-to-batch consistency?

Q. Advanced

  • Process controls :
    • Fixed reaction time (±5%) and temperature (±2°C).
    • In-line FTIR for real-time monitoring of intermediate formation.
  • Quality checks :
    • NMR purity >98% (integration of aromatic protons).
    • Chiral HPLC to confirm enantiomeric excess (>99%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.